Cas no 68502-41-0 (Benzenemethanamine, N-[2-nitro-4-(trifluoromethyl)phenyl]-)
![Benzenemethanamine, N-[2-nitro-4-(trifluoromethyl)phenyl]- structure](https://www.kuujia.com/scimg/cas/68502-41-0x500.png)
68502-41-0 structure
Product name:Benzenemethanamine, N-[2-nitro-4-(trifluoromethyl)phenyl]-
Benzenemethanamine, N-[2-nitro-4-(trifluoromethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine, N-[2-nitro-4-(trifluoromethyl)phenyl]-
- N-benzyl-2-nitro-4-(trifluoromethyl)aniline
- SB82598
- CCG-56347
- 9N-740
- KQPJPVPYSJSUNI-UHFFFAOYSA-N
- 68502-41-0
- SR-01000645311-1
- HMS543M08
- AKOS000286414
- Maybridge1_000800
- Z31196926
- DTXSID30383878
- SCHEMBL13528776
-
- Inchi: InChI=1S/C14H11F3N2O2/c15-14(16,17)11-6-7-12(13(8-11)19(20)21)18-9-10-4-2-1-3-5-10/h1-8,18H,9H2
- InChI Key: KQPJPVPYSJSUNI-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Computed Properties
- Exact Mass: 296.07726208g/mol
- Monoisotopic Mass: 296.07726208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.8Ų
- XLogP3: 4.7
Benzenemethanamine, N-[2-nitro-4-(trifluoromethyl)phenyl]- Related Literature
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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5. Back matter
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